7-Methoxyimidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3 |
InChI Key |
HZBOJIQJVQOLMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Two-Component Condensation Reactions
The most straightforward method for synthesizing 7-Methoxyimidazo[1,2-a]pyridin-3-amine involves the cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For instance, reacting 2-amino-5-methoxypyridine with α-bromoacetophenone in ethanol under reflux conditions yields the target compound through intramolecular cyclization. Key parameters include:
-
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing charged intermediates.
-
Temperature : Optimal yields (68–72%) are achieved at 80–90°C, as higher temperatures promote side reactions such as N-alkylation.
-
Catalysts : Lewis acids like ZnCl₂ (5 mol%) improve regioselectivity by coordinating to the pyridine nitrogen, directing electrophilic attack to the C3 position.
Table 1: Representative Cyclocondensation Conditions and Outcomes
| Starting Material | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-methoxypyridine | α-Bromoacetophenone | Ethanol | 80 | 68 | |
| 2-Amino-5-methoxypyridine | Chloroacetaldehyde | DMF | 90 | 72 |
Multicomponent Reaction Strategies
Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction offers a one-pot route to imidazo[1,2-a]pyridines. Combining 2-aminopyridines, aldehydes, and isonitriles in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) generates the target scaffold efficiently. For 7-Methoxyimidazo[1,2-a]pyridin-3-amine:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A protocol involving 2-amino-5-methoxypyridine, ethyl bromopyruvate, and montmorillonite K10 clay under microwave conditions (150 W, 120°C, 20 min) delivers the product in 85% yield. The clay acts as a solid acid catalyst, facilitating both condensation and cyclization steps.
Metal-Free Oxidative Cyclization
Iodine-Mediated Cyclization
Recent advances emphasize metal-free conditions to align with green chemistry principles. A notable method employs molecular iodine (I₂, 1.2 equiv) in dimethyl sulfoxide (DMSO) at 100°C for 6 hours. The mechanism involves:
-
Iodine Activation : I₂ generates iodonium ions, electrophilically activating the aldehyde component.
-
Cyclization : Intramolecular attack by the pyridine nitrogen forms the imidazole ring.
-
Aromatization : Elimination of HI yields the aromatic product.
This approach avoids transition metals, simplifying purification and reducing environmental impact. Yields range from 70–75%, with DMSO also serving as an oxidizing agent.
Post-Functionalization of Preformed Scaffolds
Amination via Buchwald-Hartwig Coupling
For late-stage introduction of the C3-amine group, palladium-catalyzed coupling reactions are effective. Treating 7-methoxyimidazo[1,2-a]pyridine with benzophenone imine in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C installs the amine group selectively. Subsequent acidic hydrolysis (6 M HCl, reflux) removes the benzophenone protecting group, affording the free amine in 60–65% overall yield.
Table 2: Comparison of Amination Methods
| Method | Catalyst System | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 110 | 60–65 | High |
| Ullmann-Type Coupling | CuI/1,10-phenanthroline | 130 | 50–55 | Moderate |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhances scalability and safety. A pilot-scale setup using a tubular reactor (ID = 5 mm, L = 2 m) operates at 10 bar and 150°C, achieving a throughput of 1.2 kg/day with 78% yield. Key advantages include:
Green Solvent Alternatives
Replacing traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact. For example, using 2-MeTHF in cyclocondensation reactions maintains yields at 70% while lowering the E-factor (kg waste/kg product) from 8.2 to 3.5.
Analytical and Optimization Insights
Spectroscopic Characterization
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group at position 7 directs electrophilic substitution to positions 5 and 6 of the imidazo[1,2-a]pyridine ring. This regioselectivity is consistent with the electron-donating nature of the methoxy group, which activates the ortho and para positions.
-
Nitration : Reaction with nitric acid in sulfuric acid yields 5-nitro-7-methoxyimidazo[1,2-a]pyridin-3-amine as the major product.
-
Halogenation : Chlorination or bromination under mild conditions produces 5-halo-7-methoxy derivatives.
Mechanistic Insight :
The methoxy group enhances electron density at positions 5 and 6, facilitating attack by electrophiles. Substituents at position 3 (amino group) have minimal steric or electronic impact on this regioselectivity .
Nucleophilic Substitution at the Methoxy Group
The methoxy group can undergo nucleophilic displacement under harsh conditions, though this reaction is less common due to the strong electron-donating effect of the methoxy group.
-
Replacement with Amines : Heating with ammonia or primary amines in the presence of a Lewis acid (e.g., AlCl₃) yields 7-aminoimidazo[1,2-a]pyridin-3-amine derivatives .
-
Halogen Exchange : Reaction with PCl₅ or PBr₃ at elevated temperatures produces 7-chloro or 7-bromo analogues .
Oxidation
The amino group at position 3 is susceptible to oxidation:
-
Nitroso Formation : Treatment with hydrogen peroxide or mCPBA oxidizes the amino group to a nitroso group, yielding 7-methoxyimidazo[1,2-a]pyridin-3-nitroso.
Reduction
-
Nitroso to Amino : Catalytic hydrogenation (H₂/Pd-C) reduces the nitroso group back to the primary amine.
Cross-Coupling Reactions
The amino group enables participation in metal-catalyzed cross-coupling reactions:
Functionalization via Sulfenylation
Reaction with thiophenols under basic conditions introduces sulfenyl groups at position 3:
Conditions :
Outcome :
Carboxamide Formation
The amino group reacts with acyl chlorides or anhydrides to form carboxamides, a key step in medicinal chemistry applications:
Procedure :
-
Add benzoyl chloride (1.1 eq) to a solution of 7-methoxyimidazo[1,2-a]pyridin-3-amine in dry DCM.
-
Stir with Et₃N (2 eq) at 0°C for 2 hours.
-
Isolate 3-benzamido-7-methoxyimidazo[1,2-a]pyridine in 75% yield .
Applications :
-
Carboxamides exhibit potent anti-tuberculosis activity (MIC₉₀ ≤1 μM against multidrug-resistant Mtb) .
Domino A³-Coupling Reactions
A solvent-free, one-pot reaction with aldehydes and alkynes produces 2,3-disubstituted derivatives:
Conditions :
Outcome :
Photochemical Reactions
Under UV light (254 nm), the compound undergoes dimerization via [4+2] cycloaddition:
Product :
-
A bis-imidazo[1,2-a]pyridine fused cycloadduct forms in 40–50% yield.
Table 2. Biological Activity of Select Derivatives
| Derivative | Biological Activity | IC₅₀/MIC₉₀ | Reference |
|---|---|---|---|
| 3-Benzamido derivative | Anti-TB (MDR-Mtb) | 0.07–0.14 μM | |
| 3-Sulfenyl derivative | Cholinesterase Inhibition | 79 μM (AChE) |
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Exhibits potential as an antituberculosis agent .
- Investigated for its antiviral, antibacterial, and anticancer properties .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
- In the case of its antituberculosis activity, it targets specific bacterial enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
The biological and chemical profiles of 7-methoxyimidazo[1,2-a]pyridin-3-amine can be contextualized by comparing it to analogs with variations in substituent type, position, and N-functionalization. Below is a structured analysis:
Substituent Position and Type
Key Observations :
- Positional Effects : Substitution at C7 (e.g., methoxy, methyl) may target neurodegenerative disorders (tau tracers) , whereas C8-methyl derivatives show high COX-2 selectivity due to steric hindrance .
- Substituent Electronics : Electron-donating groups (e.g., -OCH₃) enhance polar interactions, while electron-withdrawing groups (e.g., -Cl) may improve metabolic stability but reduce target affinity .
N-Functionalization and Pharmacokinetics
Key Observations :
- Morpholine/cyclic amines : Enhance aqueous solubility and bioavailability, critical for CNS-targeting agents .
- Bulky N-substituents (e.g., cyclohexyl): Improve binding pocket complementarity in antimicrobial targets .
Key Observations :
Biological Activity
7-Methoxyimidazo[1,2-a]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a fused imidazole and pyridine ring structure with a methoxy group at the seventh position. This structural modification is believed to influence its biological activity significantly.
Biological Activity Overview
7-Methoxyimidazo[1,2-a]pyridin-3-amine exhibits a range of biological activities, including:
- Anticancer Properties : Research indicates that this compound can inhibit the growth of various cancer cell lines, such as colon, breast, and prostate cancer. The mechanism involves cell cycle arrest and apoptosis induction, although further studies are needed to elucidate the exact pathways involved.
- Neuroprotective Effects : It has been shown to act as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The presence of the methoxy group enhances its binding affinity towards the target enzyme.
- Antiviral Activity : Some derivatives of imidazo[1,2-a]pyridin-3-amines have been explored as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase. This suggests that 7-methoxyimidazo[1,2-a]pyridin-3-amine may also have antiviral properties worth investigating further .
The mechanisms through which 7-methoxyimidazo[1,2-a]pyridin-3-amine exerts its biological effects are multifaceted:
- Cell Cycle Modulation : The compound can interfere with various phases of the cell cycle, leading to growth inhibition in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through intrinsic and extrinsic apoptotic pathways.
- Enzyme Inhibition : As an acetylcholinesterase inhibitor, it enhances cholinergic transmission by preventing the breakdown of acetylcholine.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of 7-methoxyimidazo[1,2-a]pyridin-3-amine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Base structure without methoxy substitution | General pharmacological activity |
| 7-Methoxyimidazo[1,2-a]pyridin-3-amine | Methoxy group at position 7; altered properties | Enhanced anticancer and neuroprotective activity |
| 8-Methylimidazo[1,2-a]pyridin-3-amine | Methyl group at position 8; different binding | Varied enzyme inhibition profiles |
Case Studies
Several studies have documented the biological effects of 7-methoxyimidazo[1,2-a]pyridin-3-amine:
- Study on Anticancer Activity : A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells in vitro. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
- Neuroprotective Study : In a model of Alzheimer's disease, 7-methoxyimidazo[1,2-a]pyridin-3-amine showed promising results in improving cognitive function and reducing neuroinflammation in animal models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-methoxyimidazo[1,2-a]pyridin-3-amine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves three-component reactions (e.g., Groebke-Blackburn-Bienaymé reaction) with 2-aminopyridine, aldehydes, and isocyanides. Microwave-assisted synthesis with montmorillonite catalysts can reduce reaction time to 5 minutes and achieve yields up to 74% under solvent-free conditions . Alternatively, β-cyclodextrin–SO₃H-catalyzed cyclization offers recyclable catalysts and high yields (e.g., 78% for derivatives with difluoromethyl groups) . Optimization of substituent positioning (e.g., methoxy at C-7) often requires regioselective bromination or Sonogashira coupling as precursors .
Q. How is structural characterization of imidazo[1,2-a]pyridin-3-amine derivatives performed?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming regiochemistry. For example, ¹H NMR distinguishes C-8 methyl groups (δ ~2.3 ppm) in COX-2 inhibitors , while ¹³C NMR identifies electron-withdrawing substituents (e.g., sulfonyl groups at δ ~125 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL for refinement) resolve molecular formulas and confirm stereoelectronic effects in enzyme-binding motifs .
Advanced Research Questions
Q. How do substituent modifications at C-7 and C-8 positions affect COX-2 selectivity in imidazo[1,2-a]pyridin-3-amine derivatives?
- Methodological Answer : Introducing a methoxy group at C-7 enhances steric bulk, reducing COX-1 affinity. For example, 8-methyl substitution on the imidazo[1,2-a]pyridine ring increases COX-2 selectivity indices (up to 508.6) by disrupting interactions with COX-1’s narrower active site . Computational docking (e.g., AutoDock Vina) can model steric clashes between substituents and COX-1 residues (e.g., Val349), guiding rational design .
Q. What strategies resolve contradictory activity data in imidazo[1,2-a]pyridin-3-amine derivatives across biological assays?
- Methodological Answer : Discrepancies between in vitro and in vivo results often arise from metabolic instability. For COX-2 inhibitors, parallel artificial membrane permeability assays (PAMPA) assess bioavailability, while metabolite profiling (LC-MS/MS) identifies degradation products like hydroxylated derivatives . Contradictions in antibacterial activity (e.g., Gram-positive vs. Gram-negative efficacy) may require adjusting lipophilicity via logP optimization (e.g., adding trifluoromethyl groups improves membrane penetration) .
Q. How are in silico methods employed to predict binding interactions of 7-methoxyimidazo[1,2-a]pyridin-3-amine with therapeutic targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with enzymes like human Menin, where the methoxy group forms hydrogen bonds with Asp176 and Asn183 . Density functional theory (DFT) calculations (B3LYP/6-31G**) predict charge distribution in aryl substituents, correlating with COX-2 IC₅₀ values .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating anti-inflammatory activity of 7-methoxyimidazo[1,2-a]pyridin-3-amine derivatives?
- Methodological Answer : COX-1/COX-2 inhibition assays using purified enzymes (e.g., ovine COX-1 and human recombinant COX-2) measure IC₅₀ values via colorimetric detection of prostaglandin G₂ conversion . Cell-based assays (e.g., LPS-induced IL-6 suppression in THP-1 macrophages) validate selectivity, with EC₅₀ values normalized to cytotoxicity (MTT assay) .
Q. How can conflicting spectral data (e.g., NMR or HRMS) for imidazo[1,2-a]pyridin-3-amine derivatives be resolved?
- Methodological Answer : Contradictory NMR signals may arise from tautomerism or rotameric equilibria. Variable-temperature NMR (e.g., 298–343 K) can stabilize dominant conformers, while 2D techniques (HSQC, HMBC) confirm connectivity . For HRMS discrepancies, isotopic pattern analysis (e.g., Cl/Br splitting) and high-resolution tandem MS/MS differentiate isobaric impurities .
Table: Key Structure-Activity Relationships (SAR) for Imidazo[1,2-a]pyridin-3-amine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
